N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Overview
Description
The compound “N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” is a complex organic molecule characterized by its unique structural features, including multiple aromatic rings, sulfur, iodine, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core pentacyclic structure, introduction of the bromophenyl and diphenylethyl groups, and incorporation of the cyclohexylmethyl and diiodo substituents. Common synthetic techniques such as nucleophilic substitution, electrophilic aromatic substitution, and cyclization reactions may be employed. Reaction conditions would typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its therapeutic potential in treating diseases, especially if it has unique pharmacological properties.
Industry
In industry, it could be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- N-[2-(4-fluorophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C47H39BrI2NO2PS |
---|---|
Molecular Weight |
1046.6 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C47H39BrI2NO2PS/c48-36-24-26-37(27-25-36)55-47(33-18-8-3-9-19-33)44(32-16-6-2-7-17-32)51(30-31-14-4-1-5-15-31)54-52-45-40(49)28-34-20-10-12-22-38(34)42(45)43-39-23-13-11-21-35(39)29-41(50)46(43)53-54/h2-3,6-13,16-29,31,44,47H,1,4-5,14-15,30H2 |
InChI Key |
RUXBVKQNDMIKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6I)C8=C(O5)C(=CC9=CC=CC=C98)I |
Origin of Product |
United States |
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